(S)-Tetrahydrofuran-2-carboxylic acid (CAS 87392-07-2) is a high-value, enantiopure cyclic ether carboxylic acid utilized primarily as a chiral building block in pharmaceutical and fine chemical synthesis. Presenting as a colorless to light yellow liquid with a boiling point of 244–251 °C, it features a highly stable tetrahydrofuran ring and a reactive carboxylic acid moiety [1]. In industrial procurement, it is typically sourced at >98% enantiomeric excess (ee) to serve as a direct precursor for (S)-tetrahydrofuran-2-carboxamides and other stereospecific active pharmaceutical ingredients (APIs). Its high solubility in organic solvents and predictable reactivity make it an ideal acylating agent or chiral anchor in drug design, where it is prioritized over non-chiral analogs like furoic acid to impart specific spatial geometries required for target receptor binding.
Substituting (S)-tetrahydrofuran-2-carboxylic acid with its racemic counterpart, (±)-tetrahydro-2-furoic acid (CAS 16874-33-2), introduces severe inefficiencies in pharmaceutical manufacturing. Because biological targets are highly stereospecific, the racemate must be resolved before or after API coupling. Classical chemical resolution of the racemate requires stoichiometric amounts of expensive or toxic chiral amines (such as (S)-(-)-1-phenylethylamine or brucine) and multiple high-volume solvent recrystallizations [1]. This process inherently caps the theoretical yield at 50%, with practical recoveries often falling below 30% due to losses in the mother liquor [1]. Furthermore, substituting with the (R)-enantiomer (CAS 87392-05-0) is pharmacologically unviable, as the inverted stereocenter drastically alters the spatial orientation of the resulting drug molecule, leading to a loss of target affinity or an increase in off-target side effects [2]. Consequently, direct procurement of the pre-resolved (S)-enantiomer is essential for maintaining atom economy and regulatory compliance.
Procuring the pre-resolved (S)-enantiomer completely bypasses the highly inefficient chemical resolution step required when starting from the racemate. When racemic (±)-tetrahydro-2-furoic acid is resolved using (S)-(-)-1-phenylethylamine, the process requires multiple recrystallizations, resulting in an overall recovery of only ~25% of the starting mass (which equates to ~50% of the available desired enantiomer)[1]. Direct procurement of the >98% ee (S)-acid provides 100% theoretical availability for downstream coupling.
| Evidence Dimension | Overall yield of the desired enantiomer |
| Target Compound Data | 100% theoretical availability (direct utilization of >98% ee material) |
| Comparator Or Baseline | Chemical resolution of racemic (±)-tetrahydro-2-furoic acid |
| Quantified Difference | Resolution yields only ~25% overall recovery after multiple recrystallizations. |
| Conditions | Diastereomeric salt formation using (S)-(-)-1-phenylethylamine in tetrahydrofuran, followed by two recrystallizations. |
Procuring the enantiopure (S)-acid directly doubles synthetic throughput and eliminates the need for complex, low-yielding diastereomeric salt crystallizations.
The use of the pre-resolved (S)-enantiomer drastically reduces the Process Mass Intensity (PMI) during API scale-up. Resolving the racemic baseline requires 1.0 to 1.5 equivalents of a chiral amine resolving agent and large volumes of recrystallization solvent (e.g., >10 L/kg of THF or acetone) [1]. Procuring (S)-tetrahydrofuran-2-carboxylic acid eliminates these stoichiometric reagents and reduces the solvent waste associated with the chiral isolation step by >90%.
| Evidence Dimension | Resolving agent and solvent requirement per mole of product |
| Target Compound Data | 0 equivalents of resolving agent required |
| Comparator Or Baseline | Racemic baseline requires 1.0 to 1.5 equivalents of chiral amine and large volumes of recrystallization solvent. |
| Quantified Difference | Eliminates stoichiometric chiral resolving agents and reduces solvent waste associated with the chiral isolation step by >90%. |
| Conditions | Industrial scale-up of chiral tetrahydrofuran-2-carboxylic acid derivatives. |
Removing the resolution step drastically lowers the PMI and raw material costs, making the pre-resolved (S)-enantiomer highly cost-effective for commercial API manufacturing.
In the formulation of APIs containing a tetrahydro-2-furoyl group, stereochemistry dictates receptor selectivity. Substituting the (S)-enantiomer with the (R)-enantiomer or the racemate fundamentally alters the pharmacodynamics. The off-target enantiomer typically exhibits a multi-fold drop in selectivity or activity (often >10-100x difference in binding affinity), while the racemate dilutes the effective dose by 50% and introduces potential off-target toxicity [1].
| Evidence Dimension | Receptor binding affinity and selectivity |
| Target Compound Data | High stereospecific affinity for the target enzyme/receptor when utilizing the (S)-configured moiety |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture |
| Quantified Difference | The off-target enantiomer typically exhibits a multi-fold drop in selectivity or activity, while the racemate dilutes the effective dose by 50%. |
| Conditions | In vitro receptor binding assays for APIs containing the tetrahydro-2-furoyl group. |
Regulatory mandates require enantiopure APIs; using the exact (S)-enantiomer is non-negotiable for achieving the required pharmacological profile without off-target toxicity.
Acts as a direct chiral acylating agent for amines to form (S)-tetrahydrofuran-2-carboxamides. By starting with the pre-resolved (S)-acid, pharmaceutical manufacturers bypass the need for late-stage chiral chromatography or diastereomeric resolution, ensuring high atom economy and strict compliance with FDA/EMA guidelines for enantiopure drugs[1].
Serves as a robust precursor for synthesizing chiral ligands, such as (S)-tetrahydrofurfuryl alcohol derivatives. The stable tetrahydrofuran ring provides a rigid spatial framework that is critical for inducing high enantioselectivity in transition-metal-catalyzed transformations [2].
Incorporated into polymer backbones to impart specific thermal and mechanical properties. The stereoregularity provided by the enantiopure (S)-monomer enhances the crystallinity and degradation profile of the resulting materials compared to atactic polymers derived from the racemate .
Corrosive;Irritant